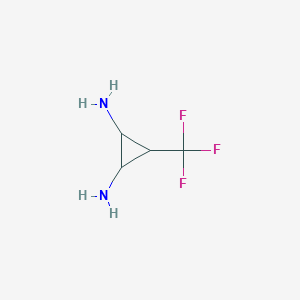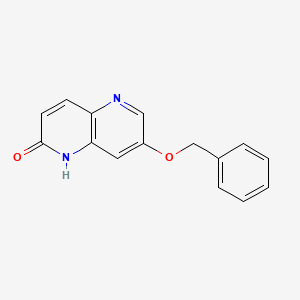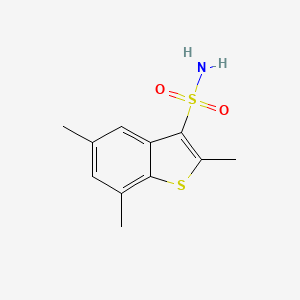
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and an amino acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions.
Introduction of the Amino Acid Side Chain: The amino acid side chain is introduced through a series of reactions involving the coupling of the pyrazole derivative with an appropriate amino acid precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学研究应用
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the dimethyl groups.
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring. This unique substitution pattern may confer distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C8H12ClN3O2 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-4-7(9)5(2)12(11-4)3-6(10)8(13)14/h6H,3,10H2,1-2H3,(H,13,14) |
InChI 键 |
HACHDMGJKQSVRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(C(=O)O)N)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B13072690.png)

![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)



![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)

